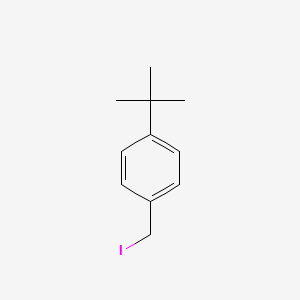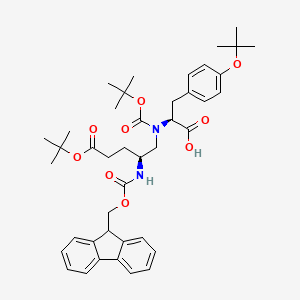
(S)-2-(((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)-l2-azaneyl)-5-(tert-butoxy)-5-oxopentyl)(tert-butoxycarbonyl)amino)-3-(4-(tert-butoxy)phenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)-l2-azaneyl)-5-(tert-butoxy)-5-oxopentyl)(tert-butoxycarbonyl)amino)-3-(4-(tert-butoxy)phenyl)propanoic acid is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including fluorenyl, tert-butoxy, and phenyl groups
Méthodes De Préparation
The synthesis of (S)-2-(((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)-l2-azaneyl)-5-(tert-butoxy)-5-oxopentyl)(tert-butoxycarbonyl)amino)-3-(4-(tert-butoxy)phenyl)propanoic acid involves several steps. The synthetic route typically includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorenylmethanol, tert-butyl bromoacetate, and phenylalanine derivatives.
Protection and Deprotection: The functional groups are protected and deprotected at various stages to ensure selective reactions. Common protecting groups include fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc).
Coupling Reactions: The key steps involve coupling reactions, such as amide bond formation and esterification, to assemble the desired structure.
Purification: The final product is purified using techniques like column chromatography and recrystallization to obtain a high-purity compound.
Industrial production methods may involve scaling up these synthetic routes with optimized reaction conditions to achieve higher yields and cost-effectiveness.
Analyse Des Réactions Chimiques
(S)-2-(((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)-l2-azaneyl)-5-(tert-butoxy)-5-oxopentyl)(tert-butoxycarbonyl)amino)-3-(4-(tert-butoxy)phenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.
Hydrolysis: Hydrolysis reactions can break down ester or amide bonds in the presence of acids or bases, leading to the formation of carboxylic acids and amines.
Applications De Recherche Scientifique
(S)-2-(((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)-l2-azaneyl)-5-(tert-butoxy)-5-oxopentyl)(tert-butoxycarbonyl)amino)-3-(4-(tert-butoxy)phenyl)propanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic applications, such as drug development and delivery systems.
Industry: The compound finds applications in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of (S)-2-(((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)-l2-azaneyl)-5-(tert-butoxy)-5-oxopentyl)(tert-butoxycarbonyl)amino)-3-(4-(tert-butoxy)phenyl)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes.
Comparaison Avec Des Composés Similaires
(S)-2-(((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)-l2-azaneyl)-5-(tert-butoxy)-5-oxopentyl)(tert-butoxycarbonyl)amino)-3-(4-(tert-butoxy)phenyl)propanoic acid can be compared with similar compounds, such as:
Trifluorotoluene: An organic compound with similar functional groups, used as a solvent and synthetic intermediate.
Ethyl 3-(furan-2-yl)propionate: A compound with a similar ester functional group, used in flavor and fragrance industries.
These comparisons highlight the unique structural features and applications of this compound.
Propriétés
Formule moléculaire |
C42H54N2O9 |
|---|---|
Poids moléculaire |
730.9 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentyl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid |
InChI |
InChI=1S/C42H54N2O9/c1-40(2,3)51-29-21-18-27(19-22-29)24-35(37(46)47)44(39(49)53-42(7,8)9)25-28(20-23-36(45)52-41(4,5)6)43-38(48)50-26-34-32-16-12-10-14-30(32)31-15-11-13-17-33(31)34/h10-19,21-22,28,34-35H,20,23-26H2,1-9H3,(H,43,48)(H,46,47)/t28-,35-/m0/s1 |
Clé InChI |
GOTKFUSPRTYONL-WJVKJDHCSA-N |
SMILES isomérique |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)N(C[C@H](CCC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC(C)(C)C |
SMILES canonique |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)N(CC(CCC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Ethoxyhydroxyphosphinyl)oxy]-N,N,N-trimethylethanaminium Inner Salt](/img/structure/B13858214.png)

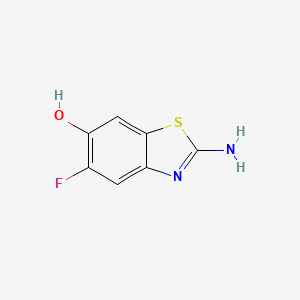
![N-[3-ethoxy-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13858227.png)
![Des-[2-(2-Amino-4-thiazolyl)acetyl] N-Trifluoro-N-(4-nitrophenethyl)acetamido Mirabegron O-Glucuronide Triacetate](/img/structure/B13858235.png)
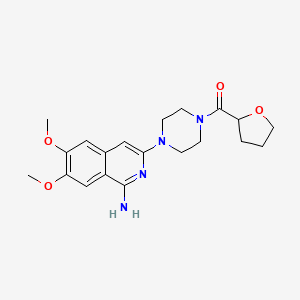
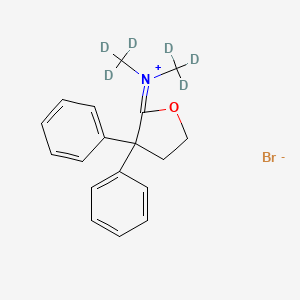
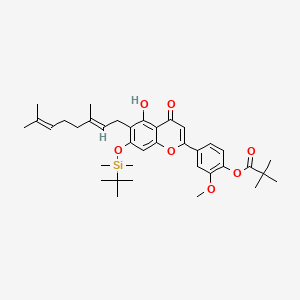
![8-Hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13858249.png)
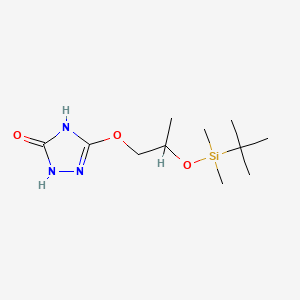
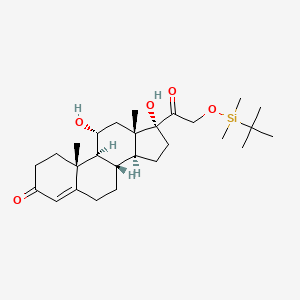
![Tert-butyl 2-[2-(oxan-2-yloxy)ethyl]-5-(1,2,4-triazol-1-ylmethyl)indole-1-carboxylate](/img/structure/B13858266.png)
